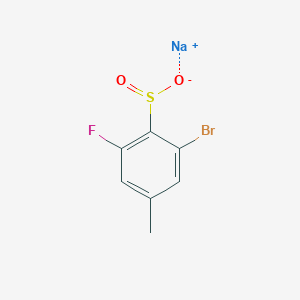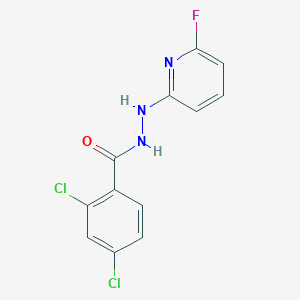
Sodium;2-bromo-6-fluoro-4-methylbenzenesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2-bromo-6-fluoro-4-methylbenzenesulfinate is a chemical compound with the CAS Number: 2416229-99-5. It has a molecular weight of 275.07 . The IUPAC name for this compound is sodium 2-bromo-6-fluoro-4-methylbenzenesulfinate .
Synthesis Analysis
Sodium sulfinates, such as this compound, are versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . They can act as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions . Significant advancements have been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrFO2S.Na/c1-4-2-5 (8)7 (12 (10)11)6 (9)3-4;/h2-3H,1H3, (H,10,11);/q;+1/p-1 .Chemical Reactions Analysis
Sodium sulfinates can participate in various chemical reactions. They can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on the reaction conditions . They can also be used in the synthesis of many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Material Science
Brominated and fluorinated compounds are pivotal in organic synthesis, serving as intermediates for constructing complex molecules. Sodium bromate, for instance, has been demonstrated as a powerful brominating agent for aromatic compounds containing deactivating substituents. This process optimizes laboratory-scale bromination reactions, leading to high yields and specificity, particularly for disubstituted benzenes (Groweiss, 2000) (Groweiss, 2000). The study illustrates the potential utility of Sodium;2-bromo-6-fluoro-4-methylbenzenesulfinate in similar synthetic applications, given its related chemical structure.
Environmental Studies
The degradation of organic pollutants is a significant area of environmental research. Studies on the degradation of bromophenols, for instance, have revealed that heterogeneous catalysts like carbon nanotube (CNT) can accelerate the process, potentially leading to the formation of less harmful by-products (Sun et al., 2019) (Sun et al., 2019). Such findings highlight the relevance of investigating this compound in environmental remediation efforts, particularly in the degradation of complex pollutants.
Fluorosurfactants and Membrane Construction
The synthesis and application of fluorinated surfactants in constructing nanostructured membranes for proton conduction have been explored. A study by Wadekar et al. (2010) discusses the synthesis of polymerizable fluorinated surfactant for creating stable, nanostructured proton-conducting membranes (Wadekar et al., 2010). This research underscores the importance of fluorinated compounds in material science, suggesting potential applications for this compound in developing advanced materials with unique electrical or surface properties.
Safety and Hazards
Eigenschaften
IUPAC Name |
sodium;2-bromo-6-fluoro-4-methylbenzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2S.Na/c1-4-2-5(8)7(12(10)11)6(9)3-4;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQSFFRLHDBOEQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)S(=O)[O-])F.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(8-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetic acid](/img/structure/B2554644.png)
![8-{3-[(1-methylpiperidin-4-yl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2554645.png)
![2-[(3,4-Dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2554646.png)


![N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2554652.png)

![4-Amino-2-benzyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2554655.png)


![N-(3-methylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2554662.png)
![N1-(2-ethoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2554664.png)